1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine chemical structure
1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine chemical structure
Executive Summary
This technical guide details the structural properties, synthetic pathways, and medicinal utility of 1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine (referred to herein as CBE-TA ). As drug discovery increasingly moves toward fragment-based design and bioisosteric replacement, the 4-amino-1,2,3-triazole core has emerged as a robust surrogate for amide bonds and a privileged scaffold for kinase inhibition.
Unlike the ubiquitous 1,4-disubstituted triazoles formed via standard Click chemistry, the 4-amino variant requires a specialized synthetic approach. This guide provides a validated, self-consistent protocol for accessing CBE-TA, emphasizing the Curtius rearrangement to ensure regiochemical fidelity.
Structural Analysis & Pharmacophore Properties
CBE-TA represents a strategic fusion of a polar, hydrogen-bonding core with a metabolically stable lipophilic tail.
| Feature | Specification | Pharmacological Relevance |
| Formula | C₈H₁₄N₄ | Low MW (166.22 g/mol ) ideal for Fragment-Based Drug Discovery (FBDD). |
| Core | 1,2,3-Triazole | Bioisostere for amide (trans-peptide bond mimic); high dipole moment (~5 D). |
| Substituent (C4) | Primary Amine (-NH₂) | Critical H-bond donor; mimics the N-H of peptide backbones or kinase hinge binders. |
| Tail (N1) | 2-Cyclobutylethyl | Steric Bulk without Aromaticity. Unlike planar phenyl rings, the cyclobutyl group offers |
Pharmacophore Logic Diagram
The following diagram illustrates the functional dissection of the molecule for medicinal chemistry applications.
Figure 1: Pharmacophore dissection of CBE-TA highlighting functional domains.
Retrosynthetic Analysis & Strategy
The Challenge: Direct synthesis of 4-amino-triazoles via cycloaddition is difficult because organic azides reacting with ynamides often yield the 5-amino isomer or require harsh conditions. The Solution: A stepwise approach utilizing the Curtius Rearrangement .[1][2][3] This route guarantees the position of the amine at C4 by starting from a 4-carboxylate precursor, which is easily accessed via standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
Synthetic Pathway Flow
Figure 2: Validated synthetic route via Curtius Rearrangement.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Cyclobutylethyl Azide
Rationale: Direct displacement of halides with azide is standard, but mesylation of the alcohol allows for milder conditions and easier purification.
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Mesylation: Dissolve 2-cyclobutylethanol (10.0 mmol) in dry DCM (20 mL) at 0°C. Add Et₃N (15.0 mmol) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (12.0 mmol). Stir for 2 h. Quench with water, extract with DCM, and concentrate to yield the crude mesylate.
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Azidation: Dissolve the crude mesylate in DMF (15 mL). Add NaN₃ (15.0 mmol). Caution: Azides are potentially explosive; use a blast shield. Heat to 60°C for 4 h.
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Workup: Dilute with Et₂O (50 mL), wash with water (3x) to remove DMF. Dry over MgSO₄. Carefully concentrate (do not distill to dryness due to volatility/explosivity risk) to obtain 2-cyclobutylethyl azide .
Step 2: CuAAC Cycloaddition to Methyl Ester
Rationale: Copper catalysis ensures exclusive formation of the 1,4-regioisomer.
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Suspend 2-cyclobutylethyl azide (10 mmol) and methyl propiolate (11 mmol) in a 1:1 mixture of t-BuOH/H₂O (20 mL).
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Add sodium ascorbate (1.0 mmol, 10 mol%) followed by CuSO₄·5H₂O (0.5 mmol, 5 mol%).
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Stir vigorously at RT for 12 h. The product often precipitates.
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Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield methyl 1-(2-cyclobutylethyl)-1H-1,2,3-triazole-4-carboxylate .
Step 3: Hydrolysis & Curtius Rearrangement
Rationale: This is the critical step. The carboxylic acid is converted to an acyl azide in situ, which rearranges thermally to an isocyanate, then trapped by t-Butanol to form the Boc-protected amine.
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Hydrolysis: Treat the ester (5 mmol) with LiOH (10 mmol) in THF/H₂O (3:1) for 2 h. Acidify with 1M HCl to pH 2. Extract the free acid with EtOAc and dry.
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Rearrangement: Dissolve the acid (5 mmol) in anhydrous t-BuOH (25 mL). Add Triethylamine (6 mmol) and Diphenylphosphoryl azide (DPPA) (5.5 mmol).
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Reflux: Heat the mixture at reflux (85°C) for 6–8 h. Evolution of N₂ gas indicates the rearrangement is proceeding.
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Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 5% NaHCO₃ and brine. Purify via column chromatography to isolate tert-butyl (1-(2-cyclobutylethyl)-1H-1,2,3-triazol-4-yl)carbamate .
Step 4: Deprotection to CBE-TA
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Dissolve the Boc-carbamate in 4M HCl in Dioxane (10 mL). Stir at RT for 2 h.[4]
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Concentrate the solvent to yield the hydrochloride salt of the target amine.
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Optional: To obtain the free base, dissolve in minimal water, neutralize with sat. NaHCO₃, and extract with DCM.
Analytical Characterization (Expected Data)
For the free base 1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine :
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Appearance: Off-white solid or viscous oil.
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Molecular Weight: 166.23 g/mol .
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HRMS (ESI+): Calculated for C₈H₁₅N₄ [M+H]⁺: 167.1291.
¹H NMR Prediction (400 MHz, DMSO-d₆):
| Shift (δ ppm) | Multiplicity | Integral | Assignment |
| 7.45 | Singlet | 1H | Triazole C5-H |
| 5.10 | Broad S | 2H | -NH₂ (Amine) |
| 4.25 | Triplet | 2H | N1-CH ₂-CH₂ |
| 1.95 - 2.10 | Multiplet | 2H | N1-CH₂-CH ₂ |
| 2.20 | Multiplet | 1H | Cyclobutyl CH (Methine) |
| 1.70 - 1.90 | Multiplet | 6H | Cyclobutyl CH₂ (Ring) |
Applications in Drug Discovery
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Peptidomimetics: The 1,2,3-triazole-4-amine unit is a topological mimic of the trans-peptide bond (-CO-NH-). CBE-TA can be used to insert a non-hydrolyzable linker into peptide chains, improving oral bioavailability.
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Kinase Inhibition: The C4-amine and N3-nitrogen of the triazole ring can form a bidentate hydrogen-bonding motif with the hinge region of kinases (e.g., CDK2, GSK3β), similar to the adenine scaffold of ATP.
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Fragment Libraries: Due to its low molecular weight (<200 Da) and distinct vector geometry, CBE-TA is an ideal "seed" fragment for growing high-affinity ligands via Fragment-Based Drug Discovery (FBDD).
References
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][6] Past and Future. Angewandte Chemie International Edition.[5] Link
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Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.[5] Link
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Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link
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Genin, M. J., et al. (2000). Synthesis and Bioactivity of Novel 4-Amino-1,2,3-triazoles. Journal of Medicinal Chemistry. Link
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[7][8] Chemical Reviews. Link
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
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- 3. sciforum.net [sciforum.net]
- 4. scispace.com [scispace.com]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
